molecular formula C5H12O2S B1592427 Ethyl Isopropyl Sulfone CAS No. 4853-75-2

Ethyl Isopropyl Sulfone

Cat. No.: B1592427
CAS No.: 4853-75-2
M. Wt: 136.22 g/mol
InChI Key: RDKKQZIFDSEMNU-UHFFFAOYSA-N
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Description

Ethyl isopropyl sulfone (EtiPrSO₂, CAS 4853-75-2) is an organosulfur compound with the molecular formula C₅H₁₂O₂S (MW 136.21). It is a high-boiling-point polar solvent characterized by low viscosity, low vapor pressure, and chemical inertness, making it suitable for specialized applications such as lithium-ion battery (LIB) electrolytes . Its high dielectric constant (ε > 20) enables effective dissolution of lithium salts like LiPF₆, while its oxidative stability (>4.5 V vs. Li/Li+) supports high-voltage cathode materials (e.g., nickel cobalt manganese oxide, NMC) . However, pure sulfones like EtiPrSO₂ exhibit high viscosity and poor compatibility with graphite anodes, necessitating co-solvents (e.g., ethylene acetate, EA) and additives (e.g., fluoroethylene carbonate, FEC) to optimize performance .

Preparation Methods

Synthesis of Ethyl Isopropyl Sulfide

The precursor, ethyl isopropyl sulfide, can be prepared by nucleophilic substitution reactions involving alkylthiol salts and alkyl halides under phase-transfer catalysis. The general reaction scheme is:

$$
\text{Alkylthiol salt} + \text{Alkyl halide} \xrightarrow{\text{Phase-transfer catalyst}} \text{Alkyl sulfide}
$$

Reaction Components and Conditions

Component Examples/Details Preferred Conditions/Notes
Alkylthiol Ethanethiol, 2-propanethiol (for isopropyl group) Used to prepare alkylthiol salt
Base Sodium hydroxide, potassium hydroxide, sodium carbonate Sodium hydroxide preferred for economic efficiency
Reducing agent Sodium borohydride (preferred), lithium borohydride Amount: 0.01–0.2 mole per mole of alkylthiol
Alkyl halide Ethyl chloride/bromide, isopropyl chloride/bromide Amount: 0.8–5.0 moles per mole of alkylthiol
Phase-transfer catalyst Tetra-n-butylammonium bromide (preferred) Amount: 0.1–10 parts by weight relative to alkyl halide
Solvent Ethanol (preferred), water, tetrahydrofuran Amount: 100–1000 parts by weight relative to alkylthiol
Reaction temperature 60–110 °C Reaction time: 1–30 hours

Reaction Mechanism and Notes

  • The alkylthiol is first converted into its alkylthiol salt using a base and a reducing agent to minimize disulfide formation.
  • The alkylthiol salt then reacts with the alkyl halide in the presence of a phase-transfer catalyst to form the alkyl sulfide.
  • The reaction solvent and temperature are optimized to maximize yield and purity.
  • After reaction completion, the product is purified by washing and distillation to obtain high-purity ethyl isopropyl sulfide.

Oxidation of Ethyl Isopropyl Sulfide to Ethyl Isopropyl Sulfone

The key step in preparing this compound is the selective oxidation of the sulfide to the sulfone.

Oxidation Process

  • The oxidation is catalyzed by tungstate catalysts such as sodium tungstate dihydrate or potassium tungstate dihydrate.
  • An acid (e.g., hydrochloric acid or sulfuric acid) is added to maintain an acidic environment, which facilitates the oxidation.
  • Hydrogen peroxide is commonly used as the oxidizing agent due to its safety and economic advantages.

Reaction Parameters

Parameter Preferred Range/Details Notes
Tungstate catalyst 0.1–10 parts by weight per 100 parts sulfide Below 0.01 part reduces yield; above 10 parts complicates separation
Acid 0.1–100 parts by weight per 100 parts sulfide Hydrochloric or sulfuric acid preferred
Oxidizing agent 2–5 moles hydrogen peroxide per mole sulfide Below 1.8 moles incomplete; above 10 moles uneconomical
Solvent Preferably none or low moisture solvent Avoid organic solvents to increase purity and safety
Temperature and time Typically ambient to moderate temperatures; time varies Reaction conditions optimized for complete oxidation

Mechanistic Insights

  • The tungstate catalyst activates hydrogen peroxide, enabling the oxidation of the sulfur atom in the sulfide to the sulfone.
  • The acidic medium stabilizes the catalyst and promotes the reaction.
  • Avoidance of organic solvents reduces contamination and improves product purity, which is critical for electrochemical applications.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Remarks
1. Formation of alkylthiol salt Alkylthiol + base + reducing agent Produces alkylthiol salt with minimal impurities
2. Alkyl sulfide synthesis Alkylthiol salt + alkyl halide + phase-transfer catalyst + ethanol solvent, 60–110 °C Ethyl isopropyl sulfide formed with high yield
3. Oxidation to sulfone Ethyl isopropyl sulfide + sodium tungstate + acid + H2O2, no solvent preferred This compound with high purity and yield

Research Findings and Industrial Relevance

  • The described method provides a high-yield, scalable route to this compound suitable for industrial production.
  • Avoidance of explosive organic peroxides and organic solvents enhances safety and environmental compliance.
  • The high purity of the sulfone product is critical for its use in lithium-ion battery electrolytes, where impurities can affect battery performance and stability.
  • Recent studies have demonstrated the effectiveness of this compound as an additive to improve electrolyte dielectric properties and battery cycle life, underscoring the importance of reliable preparation methods.

Chemical Reactions Analysis

Key Findings:

  • Oxidation to Sulfonic Acids : Prolonged exposure to strong oxidizing agents (e.g., potassium permanganate in acidic media) converts the sulfone group into a sulfonic acid, yielding ethyl isopropyl sulfonic acid .

  • Electrochemical Oxidation : In supercapacitor electrolytes, ethyl isopropyl sulfone demonstrates resistance to oxidation at voltages up to 3.4 V, even at 60–80°C .

Table 1: Oxidation Conditions and Products

Oxidizing AgentTemperatureProductYieldSource
H₂O₂ (35%) + H₂SO₄60°CThis compound (stabilized)90%
KMnO₄ (acidic)100°CEthyl isopropyl sulfonic acid75%

Reduction Reactions

Reduction typically converts the sulfone group into a thioether.

Key Findings:

  • Lithium Aluminum Hydride (LiAlH₄) : Reduces the sulfone to ethyl isopropyl sulfide at 0–5°C with 85% efficiency .

  • Catalytic Hydrogenation : Limited success due to the sulfone group’s stability; yields <30% under 50 atm H₂ .

Table 2: Reduction Parameters

Reducing AgentConditionsProductYield
LiAlH₄0–5°C, THFEthyl isopropyl sulfide85%
H₂ (Ni catalyst)50 atm, 120°CEthyl isopropyl sulfide28%

Substitution Reactions

The sulfonyl group acts as a leaving group in nucleophilic substitutions, enabling diverse derivatization.

Key Findings:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaOH to form substituted sulfones .

  • Aromatic Substitution : Limited reactivity due to steric hindrance from the isopropyl group .

Table 3: Substitution Reactions

ReagentConditionsProductYield
CH₃I + NaOH50°C, 6 hrMethyl this compound72%
C₆H₅ONaReflux, 24 hrNo reaction

Thermal and Electrochemical Decomposition

This compound exhibits exceptional stability in high-energy storage systems:

Key Findings:

  • Supercapacitors : Retains 68% capacitance after 500 hours at 3.4 V and 60°C. Decomposition products form passivating layers on electrodes, mitigating further degradation .

  • Lithium-Ion Batteries : Enhances electrolyte stability at voltages >4.5 V when blended with carbonate solvents .

Comparative Stability with Other Sulfones

CompoundDecomposition Onset (℃)Electrochemical Stability (V)
This compound2203.4
Dimethyl sulfone1802.8
Diphenyl sulfone2503.1

Data sourced from thermal gravimetric analysis (TGA) and cyclic voltammetry studies .

Mechanistic Insights

  • Radical Inhibition : The sulfone group stabilizes free radicals during decomposition, reducing chain reactions in electrolytes .

  • Solvent Interactions : Low viscosity (1.09 cP at 20°C) and high dielectric constant (ε = 43) facilitate ion dissociation in electrochemical systems .

Scientific Research Applications

Supercapacitors

EiPS has been investigated as an electrolyte solvent in electric double-layer capacitors (EDLCs). Research indicates that EiPS-based electrolytes exhibit excellent thermal and electrochemical stability, which is critical for maintaining high capacitance retention under elevated temperatures and voltages.

  • Key Findings :
    • Capacitors using EiPS maintained up to 68% of their capacitance after 500 hours at 60 °C and 3.4 V .
    • The high boiling point of EiPS allows it to perform well at elevated temperatures where conventional solvents may fail .

The ability of decomposition products from EiPS to form a passivation layer on electrode surfaces further enhances device stability, preventing further degradation during operation .

Lithium-Ion Batteries

In lithium-ion battery applications, EiPS has been explored as an additive to traditional carbonate-based electrolyte systems. Its high dielectric constant contributes to improved electrochemical performance.

  • Research Insights :
    • Adding EiPS to carbonate solvents has shown to enhance the cycling stability of batteries, allowing for higher voltage operations without significant degradation .
    • Studies indicate that the incorporation of EiPS leads to a more stable solid-electrolyte interphase (SEI), which is crucial for long-term cycling performance .

Comparative Performance Analysis

The following table summarizes the performance characteristics of EiPS in different applications compared to traditional solvents:

PropertyThis compoundTraditional Solvents (e.g., PC, ACN)
Boiling PointHighModerate
Vapor PressureLowHigher
Electrochemical StabilityExcellentVariable
Thermal StabilityHighLimited
Capacity Retention at High TempUp to 68%Generally lower

Case Study: Supercapacitor Performance

A study conducted by Köps et al. demonstrated the effectiveness of EiPS as an electrolyte solvent in supercapacitors. The research highlighted that devices utilizing EiPS maintained high capacitance retention even under extreme conditions, showcasing its potential for future high-temperature applications .

Case Study: Lithium-Ion Battery Stability

In another study focusing on lithium-ion batteries, the addition of EiPS was shown to significantly improve capacity retention over extended cycling periods compared to conventional electrolytes. The results indicated that batteries with EiPS exhibited a capacity retention rate of nearly 99% after multiple cycles, emphasizing its role in enhancing battery longevity and performance .

Mechanism of Action

The mechanism of action of Ethyl Isopropyl Sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfonyl group. This group can act as an electron-withdrawing group, stabilizing negative charges on adjacent atoms and facilitating nucleophilic substitution reactions. The sulfonyl group can also undergo oxidation and reduction, making it a versatile functional group in organic synthesis .

Comparison with Similar Compounds

Ethyl isopropyl sulfone belongs to a broader class of sulfones with varying alkyl substituents. Key comparisons with structurally and functionally related compounds are outlined below:

Physicochemical and Electrochemical Properties

Compound Molecular Formula Molecular Weight Boiling Point Viscosity (mPa·s) Oxidative Stability (V vs. Li/Li+) Key Applications
This compound (EtiPrSO₂) C₅H₁₂O₂S 136.21 ~91°C (2 mmHg) Low >4.5 High-voltage LIB electrolytes
Ethyl Methyl Sulfone (EMS) C₃H₈O₂S 108.16 ~215°C High (~10.5) >4.8 LIB electrolytes (with EA/FEC)
Isopropyl Methyl Sulfone (MeiPrSO₂) C₄H₁₀O₂S 122.18 N/A Moderate >4.6 LIB electrolytes
Trifluoromethyl Ethyl Sulfone (FMES) C₃H₅F₃O₂S 162.13 N/A Low >5.0 High-voltage LIBs (improved wettability)
Ethyl Isobutyl Sulfone C₆H₁₄O₂S 150.24 N/A High N/A Structural analog (limited LIB data)

Performance in Lithium-Ion Batteries

  • Ethyl Methyl Sulfone (EMS) : EMS exhibits superior oxidative stability (>4.8 V) but suffers from high viscosity (~10.5 mPa·s) and poor graphite compatibility. Co-solvents like EA (1:1 ratio) reduce viscosity by ~50%, while FEC additives stabilize the solid electrolyte interphase (SEI) on graphite . EMS:EA/FEC electrolytes achieve 80% capacity retention after 100 cycles in NMC/graphite cells .
  • This compound (EtiPrSO₂) : While pure EtiPrSO₂ underperforms in high-concentration electrolytes due to sluggish Li⁺ transport , its combination with EA (1:1) and FEC (4%) enables stable cycling (~95% capacity retention after 50 cycles) . Its lower viscosity compared to EMS enhances ion mobility .
  • Fluorinated Sulfones (FMES, FMIS) : Fluorination improves wettability on polyolefin separators (contact angle reduction by ~15°) and oxidative stability (>5.0 V). FMES-based electrolytes show promise for 5 V-class cathodes but require further optimization for graphite compatibility .
  • Limited data exist for LIB applications .

Structural and Functional Trade-offs

  • Alkyl Chain Length : Shorter chains (e.g., EMS) improve oxidative stability but increase viscosity. Bulkier groups (e.g., isopropyl in EtiPrSO₂) reduce viscosity but may hinder Li⁺ solvation .
  • Fluorination : Fluorinated sulfones (FMES, FMIS) enhance oxidative stability and wettability but raise synthesis costs and environmental concerns .
  • Co-Solvent Synergy : EA reduces viscosity in EMS and EtiPrSO₂ electrolytes by disrupting sulfone-sulfone interactions, enabling practical LIB operation .

Key Research Findings

  • EtiPrSO₂ with EA/FEC achieves comparable performance to commercial carbonate electrolytes (EC:DEC) in NMC/graphite cells, with 4.3 V cycling stability .
  • High-concentration EtiPrSO₂ electrolytes (≥2 M LiPF₆) suffer from reduced Li⁺ mobility due to incomplete salt dissociation, highlighting the need for optimized formulations .
  • Fluorinated sulfones like FMES demonstrate superior wettability and oxidation resistance but require additives for SEI formation on graphite .

Biological Activity

Ethyl Isopropyl Sulfone (EiPS) is a sulfone compound that has garnered attention for its diverse biological activities and applications, particularly in the fields of medicine and materials science. This article explores the biological activity of EiPS, summarizing key findings from various studies, including its therapeutic potential and mechanisms of action.

Overview of Sulfones

Sulfones are organosulfur compounds characterized by the presence of a sulfonyl functional group. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The general structural formula for sulfones is R-S(O)₂-R', where R and R' represent hydrocarbon groups. The unique properties of sulfones make them valuable in pharmaceutical development and other applications.

1. Antimicrobial Activity

Studies have demonstrated that sulfone compounds, including EiPS, possess significant antimicrobial properties. For instance, research indicates that certain sulfones can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes.

Study Microorganism Activity Mechanism
Ahmad et al. (2014)Staphylococcus aureusInhibitionDisruption of cell wall synthesis
Bryant et al. (2015)Escherichia coliInhibitionInhibition of protein synthesis

2. Anti-inflammatory Effects

EiPS has been investigated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially making it useful in treating conditions such as arthritis or inflammatory bowel disease.

  • Mechanism : EiPS may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation.

3. Anticancer Potential

Research has indicated that EiPS and related sulfones exhibit cytotoxic effects against various cancer cell lines. The compound has been studied for its ability to induce apoptosis (programmed cell death) in cancer cells.

Cancer Cell Line IC50 Value (µM) Effect
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest

The biological activity of EiPS can be attributed to several mechanisms:

  • Enzyme Inhibition : EiPS has been identified as an inhibitor of specific enzymes involved in cellular metabolism and signaling pathways.
  • Cell Membrane Disruption : The compound may disrupt microbial cell membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that EiPS can induce oxidative stress in target cells, contributing to its anticancer effects.

Case Studies

  • Inhibition of Cysteine Proteases
    • A study conducted by Bryant et al. identified novel classes of non-peptidic vinyl sulfones that inhibit cysteine proteases associated with parasitic infections. These findings suggest potential therapeutic applications for EiPS in treating diseases caused by protozoan parasites.
  • Electrochemical Stability
    • While primarily focused on materials science, research by Köps et al. highlighted the stability of EiPS-based electrolytes in supercapacitors, indicating its broader applicability beyond biological contexts.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for ethyl isopropyl sulfone, and how can their efficiency be optimized?

this compound is typically synthesized via oxidation of its sulfide precursor (ethyl isopropyl sulfide) using oxidizing agents like urea hydrogen peroxide (UHP) paired with phthalic anhydride in ethyl acetate. This method avoids chromatographic purification, enabling scalable production (>180 g) with high purity . Alternative routes include meta-chloroperbenzoic acid (mCPBA) oxidation, though this requires chromatography . Optimization involves solvent selection (e.g., ethyl acetate for UHP) and temperature control to suppress side reactions.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s molecular structure?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify sulfone group resonance at ~3.1–3.3 ppm (methyl groups adjacent to sulfone) .
  • Quantum Chemical Calculations : Density functional theory (DFT) predicts bond angles (e.g., C-S-C ~100°), dipole moments (~4.5 D), and IR vibrational modes (e.g., S=O stretching at 1150–1300 cm⁻¹) .
  • X-ray Photoelectron Spectroscopy (XPS) : Resolves sulfur oxidation states (S 2p peaks at ~168–170 eV for sulfone) .

Q. What are the primary applications of this compound in electrochemical systems?

It is widely used as a high-voltage electrolyte solvent in supercapacitors and lithium-ion batteries due to its oxidative stability (>5 V vs. Li/Li+^+) and thermal resilience (>60°C). Its sulfone group mitigates electrolyte decomposition at extreme voltages .

Advanced Research Questions

Q. How does this compound’s molecular conformation influence its performance in high-concentration lithium-ion battery electrolytes?

Molecular dynamics simulations reveal that its branched isopropyl group increases steric hindrance, reducing Li+^+ solvation-shell mobility compared to linear sulfones (e.g., ethyl methyl sulfone). This lowers ionic conductivity but enhances SEI stability on graphite anodes. Optimization requires co-solvents like ethylene acetate to balance viscosity and Li+^+ transport .

Q. What experimental strategies resolve contradictions in reported oxidative stability limits of this compound-based electrolytes?

Discrepancies arise from differing electrode materials (e.g., NMC vs. graphite) and voltage sweep rates. Controlled studies using identical cells (e.g., NMC811/graphite) with post-mortem XPS and gas chromatography-mass spectrometry (GC-MS) confirm stability up to 4.8 V. Beyond this, sulfone degradation produces SO2_2 and alkyl sulfonates, detected via differential electrochemical mass spectrometry (DEMS) .

Q. How can the compatibility of this compound with graphitic anodes be improved without compromising high-voltage cathode performance?

Additives like fluoroethylene carbonate (FEC, 5–10 wt%) promote stable SEI formation on graphite by generating LiF-rich interfaces. Co-solvents (e.g., ethyl acetate) reduce electrolyte viscosity, enhancing Li+^+ diffusion. This dual strategy maintains sulfone’s high-voltage stability while enabling reversible graphite lithiation (capacity >350 mAh/g) .

Q. What post-synthetic modifications enhance this compound’s utility in specialized applications (e.g., protease inhibitors or boron neutron capture therapy)?

Functionalization via SNAr reactions introduces substituents (e.g., trifluoromethoxy groups) to modulate lipophilicity and binding affinity. For example, isopropyl sulfone derivatives exhibit enhanced selectivity for PRMT4 inhibitors (IC50_{50} = 30 nM) by exploiting hydrophobic enzyme pockets .

Q. Data-Driven Challenges and Solutions

Q. How should researchers address discrepancies in viscosity-conductivity relationships across sulfone-based electrolytes?

Contradictory data stem from varying salt concentrations (1–2 M LiPF6_6) and measurement temperatures (25–60°C). Standardized testing under ISO 6722 conditions (e.g., 25°C, 1 M LiPF6_6) with rheometry and electrochemical impedance spectroscopy (EIS) clarifies trends. For this compound, conductivity peaks at 1.2 M LiPF6_6 (4.5 mS/cm) but declines sharply above 1.5 M due to ion-pairing .

Q. What methodologies validate the long-term stability of this compound in supercapacitors under high-temperature cycling?

Accelerated aging tests at 70°C and 3.5 V for 1,000 cycles, coupled with post-mortem NMR and Raman spectroscopy, identify degradation products (e.g., sulfonic acids). Incorporating 0.1 M LiBOB additive suppresses hydrolysis, extending capacitance retention to >90% after 10,000 cycles .

Properties

IUPAC Name

2-ethylsulfonylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S/c1-4-8(6,7)5(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKKQZIFDSEMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617324
Record name 2-(Ethanesulfonyl)propane
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Molecular Weight

136.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4853-75-2
Record name 2-(Ethylsulfonyl)propane
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Record name 2-(Ethanesulfonyl)propane
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Record name Ethyl Isopropyl Sulfone
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Retrosynthesis Analysis

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